trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid
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Description
“trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-96-0 and a molecular weight of 297.15 . The IUPAC name for this compound is (1R,2R)-2-(3-bromobenzoyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H13BrO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Scientific Research Applications
Catalytic Applications
Trans-2-(3-Bromobenzoyl)cyclopentane-1-carboxylic acid plays a role in catalysis, notably in cross-coupling reactions. The palladium–tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids is significantly influenced by the nature of the ligand, demonstrating the compound's utility in facilitating these reactions with high turnover numbers, reaching up to 28,000,000 for specific additions. This showcases its potential in synthetic chemistry for the creation of complex molecules efficiently (Feuerstein et al., 2001).
Stereoselective Synthesis
The compound also finds application in the stereoselective synthesis of cyclopentane derivatives. For instance, the preparation of stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate from diester derivatives, utilizing conjugate addition and cyclisation protocols, underscores its versatility in accessing various stereoisomers efficiently, thus facilitating the synthesis of compounds with potential biological activity (Urones et al., 2004).
Isomerisation Studies
Research on the isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids under basic conditions reveals the synthetic utility of cyclopentane derivatives in producing trans acids. This process is applicable in synthesizing compounds where the trans configuration is desired, offering a method to obtain synthetically useful amounts of trans acids efficiently (Gyarmati et al., 2006).
Synthetic Methodologies
This compound is instrumental in synthetic methodologies aimed at creating cyclopentane derivatives. Studies on cyclohexane derivatives illustrate the compound's role in synthesizing and analyzing the mass spectra of cyclohexanecarboxylic acids, highlighting its importance in understanding the structural and electronic properties of these molecules (Bekkum et al., 2010).
Properties
IUPAC Name |
(1R,2R)-2-(3-bromobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WASZXBDJJWRQGI-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196647 |
Source
|
Record name | rel-(1R,2R)-2-(3-Bromobenzoyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-96-0 |
Source
|
Record name | rel-(1R,2R)-2-(3-Bromobenzoyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(3-Bromobenzoyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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